molecular formula C24H17Br B176570 1-(4-Bromophenyl)-3,5-diphenylbenzene CAS No. 116941-52-7

1-(4-Bromophenyl)-3,5-diphenylbenzene

Cat. No. B176570
CAS RN: 116941-52-7
M. Wt: 385.3 g/mol
InChI Key: SIAJAYFLPBYCOF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,5-diphenylbenzene (4-BP) is an aromatic compound that is widely used for a variety of applications in the pharmaceutical, chemical, and materials industries. It is a versatile compound that can be synthesized from a variety of starting materials and can be used for a wide range of applications, including drug synthesis and drug delivery. 4-BP has been studied extensively for its biological and physiological effects, and it has been found to be a useful tool for research in a number of areas.

Scientific Research Applications

Organic Electroluminescent Device Materials

“4-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl” is used in the preparation of dibenzofuran derivatives, which are used as organic electroluminescent device materials . These materials are crucial in the development of organic light-emitting diodes (OLEDs), which are used in various display technologies.

Synthesis of Triarylpyrimidines

This compound is used in the synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine . Triarylpyrimidines have shown significant anti-pneumocystic activity and strong DNA binding affinity .

Synthesis of Mixed Bisamide Derivatives

“4-Bromophenyl isocyanate” is used in the synthesis of mixed bisamide derivative and monoamide product . These derivatives have potential applications in various fields, including medicinal chemistry and materials science.

Preparation of Solid Hexacoordinate Complexes

Although not directly related to “4-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl”, it’s worth noting that bromophenyl compounds, in general, are used in the preparation of solid hexacoordinate complexes . These complexes have potential applications in catalysis and materials science.

Chemical Industry

This compound is used in the chemical industry for the production of various other chemicals. Its bromine atom makes it a good candidate for reactions involving nucleophilic substitution or coupling .

Research and Development

Due to its unique structure and properties, “4-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl” is often used in research and development. Scientists use it to study its properties, reactions, and potential applications .

properties

IUPAC Name

1-(4-bromophenyl)-3,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Br/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAJAYFLPBYCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281172
Record name 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5'-phenyl-1,1':3',1''-terphenyl

CAS RN

116941-52-7
Record name 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116941-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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